molecular formula C5H13N2O6P B074648 L-serine phosphoethanolamine CAS No. 1186-34-1

L-serine phosphoethanolamine

Cat. No. B074648
CAS RN: 1186-34-1
M. Wt: 228.14 g/mol
InChI Key: UQDJGEHQDNVPGU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-serine phosphoethanolamine, also known as PSerE, is a phospholipid that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of phosphatidylserine, which is a key component of cell membranes. PSerE has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

1. Neurochemical Effects

  • L-serine can influence the concentration of neurotransmitter amino acids and related compounds in the central nervous system, particularly in conditions like brain ischemia and seizures. It has been shown to cause a dose-dependent increase in extracellular ethanolamine and phosphoethanolamine levels (Buratta et al., 1998).

2. Plant Physiology and Metabolism

  • In plants, L-serine phosphoethanolamine plays a role in the synthesis of phosphatidylcholine, a vital component of plant cell membranes. Research on Lemna paucicostata, a species of aquatic plant, demonstrated that L-serine is converted to ethanolamine and then to phosphoethanolamine, which is a precursor to phosphatidylethanolamine (Mudd & Datko, 1989).

3. Role in Parasitic Infections

  • In Plasmodium falciparum, the causative agent of severe human malaria, L-serine phosphoethanolamine is involved in the synthesis of phosphatidylcholine for new membranes, highlighting its potential as a target for chemotherapy (Pessi et al., 2004).

4. Bacterial Pathogenicity

  • L-serine is crucial in the proliferation of Brucella abortus, a pathogenic bacterium. The limited availability of L-serine within host cells can impair the proliferation of Brucella strains, indicating the importance of this pathway in bacterial pathogenicity (Révora et al., 2019).

5. Cardiovascular Health

  • L-serine might have a role in cardiovascular health. It has been observed to promote endothelium-dependent vasodilation and has an antihypertensive effect, highlighting its potential therapeutic use in hypertension (Mishra et al., 2008).

6. Anti-Leukemia Effects

  • Synthetic phosphoethanolamine has shown anti-leukemia effects in vitro and in vivo, particularly in reducing tumor growth and inhibiting lung metastasis (Ferreira et al., 2013).

properties

CAS RN

1186-34-1

Product Name

L-serine phosphoethanolamine

Molecular Formula

C5H13N2O6P

Molecular Weight

228.14 g/mol

IUPAC Name

(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid

InChI

InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

UQDJGEHQDNVPGU-BYPYZUCNSA-N

Isomeric SMILES

C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+]

SMILES

C(COP(=O)(O)OCC(C(=O)O)N)N

Canonical SMILES

C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+]

melting_point

142-143°C

physical_description

Solid

synonyms

serine ethanolamine phosphate
serine ethanolamine phosphate, (D)-isomer
serine ethanolamine phosphodieste

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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